molecular formula C16H12O6 B2979702 exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1418113-91-3

exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride

Cat. No. B2979702
CAS RN: 1418113-91-3
M. Wt: 300.266
InChI Key: XCVREVSUWOTDPK-OVZMXSCWSA-N
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Description

Exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a useful research compound. Its molecular formula is C16H12O6 and its molecular weight is 300.266. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

Research demonstrates the utility of similar compounds in polymer synthesis through processes such as aqueous ring-opening metathesis polymerization. For example, exo,exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been polymerized using transition-metal chlorides like ruthenium and osmium to yield polymers with significant cis-vinylenes content, showcasing the method's efficiency in controlling polymer properties (Feast & Harrison, 1991).

Crystallography

In crystallography, the synthesis and structural characterization of derivatives, such as dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate, reveal insights into molecular structure through techniques like FT-IR, NMR, and X-ray diffraction. These studies contribute to our understanding of molecular arrangements and potential applications in material science (Miró Vera et al., 2007).

Medicinal Chemistry

The compound and its derivatives have shown relevance in medicinal chemistry, particularly in the synthesis of bioactive molecules. Derivatives of the anhydride have been employed in creating compounds with potential antitumor, anti-inflammatory, and antimicrobial activities. This highlights the compound's role as a precursor in synthesizing pharmacologically active molecules (Liang & Jian, 2014).

Organic Synthesis

In organic synthesis, the compound facilitates the stereoselective synthesis of complex bicyclic structures and other bioactive molecules. Its utility in creating novel organic frameworks underscores the compound's versatility and importance in synthetic organic chemistry, providing pathways to new classes of compounds with diverse applications (Mollet, D’hooghe, & Kimpe, 2012).

properties

IUPAC Name

[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-13(9-4-2-1-3-5-9)20-8-16-7-6-10(22-16)11-12(16)15(19)21-14(11)18/h1-7,10-12H,8H2/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVREVSUWOTDPK-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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